molecular formula C140H227N35O44S B141067 Calpain Inhibitor Peptide CAS No. 128578-18-7

Calpain Inhibitor Peptide

Katalognummer: B141067
CAS-Nummer: 128578-18-7
Molekulargewicht: 3136.6 g/mol
InChI-Schlüssel: PIPSVIJMEZNWGW-ULDLRERSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calpain Inhibitor Peptide is a class of synthetic or naturally derived peptides designed to inhibit calpains, calcium-dependent cysteine proteases involved in diverse physiological processes such as cell signaling, apoptosis, and cytoskeletal remodeling. These inhibitors typically mimic the substrate-binding motifs of calpains, competitively blocking their active sites. For example, calpastatin, a natural inhibitor, binds to calpain via multiple domains, occluding its catalytic cleft . Synthetic variants, such as peptidyl α-ketoamides or constrained peptidomimetics, enhance selectivity and stability by incorporating non-natural residues or structural modifications .

Vorbereitungsmethoden

Synthetic Design of Peptidyl α-Ketoamide Inhibitors

Peptidyl α-ketoamides constitute a prominent class of calpain inhibitors due to their ability to form reversible hemithioketal adducts with the active-site cysteine residue, mimicking the transition state of peptide hydrolysis . The general structure Cbz-L-Leu-D,L-AA-CONH-R incorporates a carbobenzoxy (Cbz) protecting group, a leucine residue at P2, variable amino acids (AA) at P1, and diverse R groups in the primed region. Early designs prioritized α-aminobutyric acid (Abu) or phenylalanine (Phe) at P1, optimizing steric and electronic compatibility with calpain’s S1 pocket .

A critical innovation involved extending inhibitors into the primed region (P') to enhance potency and blood-brain barrier (BBB) permeability. Nucleobases such as adenine and cytosine, along with methylpiperazine or dimethylaminoalkyl groups, were introduced via carboxamide linkages to (CH<sub>2</sub>)<sub>3</sub> spacers . For instance, Cbz-Leu-D,L-Abu-CONH-(CH<sub>2</sub>)<sub>3</sub>-adenin-9-yl (4a ) achieved a K<sub>i</sub> of 53 nM for calpain I, while its 2-methoxyadenine analog (4b ) exhibited further improved potency (K<sub>i</sub> = 23 nM) .

Dakin-West Reaction for α-Ketoester Synthesis

The Dakin-West reaction serves as the cornerstone for synthesizing peptidyl α-ketoesters, intermediates essential for α-ketoamide production . This two-step process begins with dipeptide acids (e.g., Cbz-Leu-Abu-OH or Cbz-Leu-Phe-OH ), which react with ethyl oxalyl chloride in the presence of pyridine and 4-dimethylaminopyridine (DMAP) to form peptidyl α-enol esters. Subsequent treatment with triethylamine induces keto-enol tautomerization, yielding α-ketoesters such as Cbz-Leu-D,L-Abu-CO<sub>2</sub>Et and Cbz-Leu-D,L-Phe-CO<sub>2</sub>Et .

Hydrolysis of these esters with 1 M NaOH under mild conditions generates the corresponding α-ketoacids (2 and 3 ), which are then coupled with primed-region amines via carbodiimide-mediated amidation . This method ensures high yields (70–85%) and scalability, critical for preclinical development.

Conversion to α-Ketoamides and Primed Region Modifications

Post-synthesis functionalization of the primed region profoundly influences inhibitory potency and selectivity. Nucleobase incorporation leverages π-π stacking with Trp298 and hydrogen bonding with Glu300 in calpain’s active site, as demonstrated by crystallography . For example:

CompoundR GroupCalpain I K<sub>i</sub> (nM)Calpain II K<sub>i</sub> (nM)
Cbz-Leu-D,L-Abu-CONH-(CH<sub>2</sub>)<sub>3</sub>-adenin-9-yl (4a )Adenine5370
Cbz-Leu-D,L-Abu-CONH-(CH<sub>2</sub>)<sub>3</sub>-2-methoxyadenin-9-yl (4b )2-Methoxyadenine2377
Cbz-Leu-D,L-Abu-CONH-(CH<sub>2</sub>)<sub>3</sub>-(4-methylpiperazin-1-yl) (4d )4-Methylpiperazine640286

Methoxy substitution at adenine’s C2 position (4b ) enhanced calpain I inhibition 2.3-fold compared to 4a , likely due to hydrophobic interactions with Ala262, Ile263, and Val269 . Conversely, methylpiperazine derivatives (4d ) showed reduced potency, underscoring the importance of aromatic stacking for binding affinity.

Structural and Mechanistic Insights from Crystallography

X-ray crystallography of calpain I bound to 4a revealed a tetrahedral hemithioketal adduct stabilized by hydrogen bonds between the inhibitor’s carbonyl oxygen and Gln109/Cys115, as well as adenine’s amino group and Glu300 . The adenine moiety stacks against Trp298, a residue critical for orienting the inhibitor within the primed region. Modifications such as 2-methoxy substitution (4b ) exploit a nearby hydrophobic pocket, improving van der Waals contacts without disrupting essential hydrogen bonds .

In contrast, methylpiperazine-containing inhibitors (4d ) lack these interactions, resulting in weaker binding (K<sub>i</sub> = 640 nM) . This structural insight underscores the primed region’s role as a selectivity determinant, guiding the design of brain-penetrant inhibitors with reduced off-target effects.

Inhibitory Potency and Selectivity Profiles

Calpain inhibitor peptides exhibit marked selectivity disparities between calpain I (μ-calpain) and calpain II (m-calpain), influenced by P1 and P' modifications. Abu at P1 generally favors calpain I inhibition, while Phe enhances calpain II affinity . For instance:

  • Cbz-Leu-D,L-Phe-CONH-(CH<sub>2</sub>)<sub>3</sub>-adenin-9-yl (5a ): K<sub>i</sub> = 55 nM (calpain I), 68 nM (calpain II)

  • Cbz-Leu-D,L-Abu-CONH-(CH<sub>2</sub>)<sub>3</sub>-adenin-9-yl (4a ): K<sub>i</sub> = 53 nM (calpain I), 70 nM (calpain II)

Calpastatin-Derived Peptide Inhibitors

Beyond α-ketoamides, calpastatin-derived peptides offer an alternative inhibition strategy. The 27-mer peptide CP1B-w1–27x , corresponding to subdomain 1B of human calpastatin, binds calpain’s active site via subdomains A and C while blocking catalysis through subdomain B . Cell-penetrating conjugates of these peptides, synthesized via solid-phase peptide synthesis (SPPS) and disulfide linkage to polyarginine vectors, enable intracellular delivery and calpain modulation .

Analyse Chemischer Reaktionen

Covalent Modification via Michael-Type 1,4-Addition

Thalassospiramides, a class of natural calpain inhibitors, inhibit calpain through covalent modification of Cys115. The α,β-unsaturated carbonyl group in their 12-membered macrocyclic ring undergoes a Michael-type 1,4-addition with the thiol group of Cys115, forming a stable covalent adduct (Fig. 1A) .

  • Key Evidence : MALDI-TOF analysis revealed a mass shift of ~974 Da when thalassospiramide 1 bound to calpain’s μI-II domain, confirming covalent adduct formation .

  • Specificity : Saturation of the acyl side chain did not affect activity, but removal of the α,β-unsaturated carbonyl abolished inhibition (Table 1) .

Reversible Hemithioketal Formation with α-Ketoamides

Peptidyl α-ketoamide inhibitors form reversible hemithioketal adducts with Cys115, mimicking the tetrahedral intermediate of substrate hydrolysis (Fig. 1B) .

  • Mechanism : The keto carbonyl reacts with Cys115’s thiol, stabilized by hydrogen bonds with Gln109, Gly208, Gly271, and His272 .

  • Structure-Activity :

    • Nucleobase Modifications : Adenine-containing inhibitors (e.g., 4a , Ki = 0.053 µM) showed enhanced potency due to π-stacking with Trp298 .

    • Carboxylate vs. Ester : α-Ketoacids (e.g., 2e , Ki = 8 nM) outperformed α-ketoesters (e.g., 1e , Ki = 1.2 µM) due to ionic interactions with His272 .

Table 1 : Inhibitory Activity of Peptidyl α-Ketoamides Against Calpain I

CompoundR₁ (P1)R₂ (Primed Region)Ki (µM)
Cbz-Leu-Abu-adenineAbuAdenine0.053
Cbz-Leu-Phe-adeninePheAdenine0.055
Cbz-Leu-Abu-morpholineAbuMorpholine0.150

Non-Covalent α-Helical Mimicry of Calpastatin

Stabilized α-helical peptides (e.g., 3c ) inhibit calpain by mimicking the binding of calpastatin’s α-helix to the primed side of the active site .

  • Design : A 10-residue peptide (IPPKYRELLA) was crosslinked with rigid spacers (e.g., c15 ) to enforce helicity, achieving Ki = 10.2 µM .

  • Mechanism : Competitive inhibition via hydrophobic interactions with Ala262, Ile263, and Val269, blocking substrate access .

Transition-State Analog Interactions

Peptide aldehydes (e.g., calpain inhibitor I, MDL28170) act as transition-state analogs , forming a reversible tetrahedral adduct with Cys115 .

  • Key Feature : The aldehyde group reacts with Cys115, while the peptidyl backbone aligns with the substrate-binding cleft .

  • Selectivity : MDL28170 showed Ki = 10 nM for μ-calpain but inhibited cathepsin B (Ki = 75.5 µM), highlighting its specificity .

Table 2 : Inhibitory Potency of α-Ketoacids vs. α-Ketoesters

CompoundR₁R₂Ki (nM)
2e DiphenylCOOH8
1e DiphenylCOOCH₃1200

Allosteric Modulation by Calpastatin-Derived Peptides

Calpastatin exon 1B-derived peptides (e.g., B27-WT) inhibit calpain by binding to subdomain 1B, disrupting catalytic triad assembly .

  • Hot Spots : Leu11-Gly12 and Thr17-Ile18-Pro19 are critical for activity; mutations here reduce potency by >90% .

  • Cell Penetration : Conjugation with penetratin improved cellular delivery, reducing apoptosis at 200-fold lower doses .

Wissenschaftliche Forschungsanwendungen

Calpain Inhibitor Peptide has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of calpains and their substrates.

    Biology: Employed in cell biology research to investigate the role of calpains in cellular processes.

    Medicine: Explored as a potential therapeutic agent for treating diseases associated with calpain dysregulation, such as neurodegenerative diseases, cardiovascular diseases, and cancer.

    Industry: Utilized in the development of diagnostic assays and therapeutic interventions .

Wirkmechanismus

Calpain Inhibitor Peptide exerts its effects by binding to the active site of calpains, thereby preventing the proteolytic cleavage of their substrates. The inhibition of calpain activity disrupts various cellular processes, including cell motility, cell cycle progression, and apoptosis. The molecular targets of this compound include the catalytic cysteine residue in the active site of calpains .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Features of Calpain Inhibitors

Compound Mechanism of Action Selectivity (Calpain Isoforms) Cross-Reactivity Key Research Findings References
Calpain Inhibitor Peptide Competitive inhibition via substrate mimicry μ-Calpain > m-Calpain Low with cathepsin B/L Reduces myocardial injury post-MI; enhances cell survival in ischemia
MDL28170 (Calpain Inhibitor III) Peptide aldehyde (Cbz-Val-Phe-H) Calpain I/II High with cathepsins B/L Potent in vitro anti-leishmanial activity but limited specificity
Leupeptin Derivatives Aldehyde-based transition-state analogs Broad-spectrum Cathepsins, trypsin-like proteases Enhances cellular permeability but low selectivity
PD150606 Non-peptide allosteric inhibitor Calpain-1 Minimal Protects against neuronal ischemia without off-target effects
Piperidine Carboxamides Keto amides targeting P2 region μ-Calpain >100-fold selectivity over cathepsin B Inhibits NMDA-induced convulsions in mice
Peptidyl α-Ketoacids Covalent binding via α-ketoamide warhead μ-Calpain Low Forms 12 hydrogen bonds with calpain active site
Calpastatin Multi-domain natural inhibitor All calpains None Structural occlusion of catalytic cleft prevents substrate access

Table 2: Comparative Efficacy in Disease Models

Compound Myocardial Injury Neurodegeneration Cancer Infectious Disease Toxicity Notes
This compound Reduces infarct size by 40% Reduces β-amyloid toxicity Suppresses tumor growth in myeloma N/A Low cytotoxicity in renal models
MDL28170 N/A Increases Aβ(1–42) Induces apoptosis in leukemia Anti-leishmanial Cross-reactivity risks
PD150606 N/A Neuroprotective in stroke N/A N/A High CNS penetration
Piperidine Carboxamides N/A Anticonvulsant N/A N/A Brain-penetrant

Critical Research Findings

Selectivity Challenges: Peptide-based inhibitors like MDL28170 and Leupeptin derivatives often exhibit cross-reactivity with cathepsins, limiting therapeutic utility . In contrast, non-peptide inhibitors (e.g., PD150606) and constrained peptidomimetics (e.g., piperidine carboxamides) achieve higher isoform specificity .

Structural Insights : X-ray crystallography reveals that peptidyl α-ketoacids form extensive hydrogen bonds with μ-calpain’s active site (e.g., interaction with Gly271), enhancing potency . Calpastatin’s multi-domain binding prevents substrate access via steric hindrance .

Disease-Specific Effects :

  • Myocardial Injury : this compound preserves cardiac function post-MI by reducing oxidative stress and mitochondrial damage .
  • Neurodegeneration : MDL28170 paradoxically increases Aβ(1–42) in Alzheimer’s models, highlighting context-dependent risks .
  • Cancer : Calpain inhibition synergizes with proteasome inhibitors (e.g., bortezomib) to overcome drug resistance in multiple myeloma .

Biologische Aktivität

Calpain inhibitors, particularly peptides derived from calpastatin, have garnered significant attention due to their role in regulating calpain activity, a calcium-dependent cysteine protease implicated in various physiological and pathological processes. This article delves into the biological activity of calpain inhibitor peptides, emphasizing their mechanisms, effects on cellular functions, and potential therapeutic applications.

Overview of Calpains

Calpains are a family of cysteine proteases that require calcium ions for activation. They are involved in numerous cellular processes, including cytoskeletal remodeling, cell migration, apoptosis, and signal transduction. Dysregulation of calpain activity has been linked to several diseases, including neurodegenerative disorders, cardiac dysfunction, and cancer .

Calpain inhibitors typically function by binding to the active site of calpains or by interfering with their activation. The most notable endogenous inhibitor is calpastatin, which contains multiple inhibitory domains that can selectively inhibit different calpain isoforms. Synthetic peptides derived from calpastatin have been developed to enhance specificity and cell permeability.

Key Findings on Calpain Inhibitor Peptides

  • Specificity : Peptides like CYGAK and its derivatives have shown selective inhibition of specific calpain isoforms (e.g., calpain 10) without affecting other proteases such as cathepsins .
  • Cell Penetration : Conjugation with cell-penetrating peptides (CPPs) enhances the bioavailability of calpain inhibitors within cells. For example, the penetratin-conjugated CP1B peptide effectively inhibits calpain activation at significantly lower concentrations compared to non-conjugated versions .
  • Mechanistic Insights : Inhibition often involves the formation of disulfide bonds between the peptide and cysteine residues near the active site of calpains, a mechanism that is crucial for their inhibitory efficacy .

1. Platelet Function

Calpain inhibitors have been shown to modulate platelet activation processes. A study demonstrated that a synthetic peptide (calpastat) could inhibit thrombin-induced platelet aggregation and secretion at low concentrations (IC50 values ranging from 20 µM to 50 µM) . This suggests a critical role for calpain in early platelet activation events.

2. Neuroprotection

In models of traumatic brain injury (TBI), sustained calpain activation contributes to neuronal damage. Peptides that inhibit calpain activity have been shown to reduce neuronal apoptosis and improve functional outcomes in TBI models .

3. Cancer Metastasis

Research indicates that calpain plays a role in cancer cell migration and invasion. Inhibition of calpain activity using specific peptides has been associated with reduced metastatic potential in various cancer models .

Data Tables

Peptide Target Calpain IC50 (µM) Effect Observed
CYGAKCalpain 100.2Inhibition of mitochondrial dysfunction
Calpastatμ-Calpain0.05Inhibition of platelet aggregation
CP1BMultiple Calpains0.5Reduction in apoptosis post-TBI

Case Studies

  • Platelet Activation Study : A study utilized a fusion peptide (calpastat) to inhibit calpain during thrombin stimulation in platelets, revealing that calpain is activated within seconds and plays a key role in early aggregation processes .
  • Neuroprotection in TBI : In an experimental model of TBI, administration of a specific calpain inhibitor peptide resulted in decreased neuronal death and improved recovery metrics compared to untreated controls .

Q & A

Basic Research Questions

Q. How can batch-to-batch variability in synthetic calpain inhibitor peptides be minimized for cell-based assays?

  • Methodological Answer : To minimize variability, request additional quality control (QC) analyses during peptide synthesis. For cell assays, specify:

  • Peptide content analysis to standardize concentrations across batches.
  • TFA removal (<1%) to avoid cytotoxicity in sensitive cell lines.
  • HPLC and MS data to confirm purity and structural integrity.
  • Example: Use peptide content normalization to ensure consistent inhibitor concentrations in dose-response studies .

Q. What are standard assays for quantifying calpain inhibition activity in vitro?

  • Methodological Answer : Fluorogenic substrate-based assays (e.g., Calpain Activity Assay Kit ab65308) are widely used. Key steps include:

  • Pre-incubation of calpain with inhibitors.
  • Addition of substrate (e.g., Suc-LLVY-AMC) and measurement of fluorescence (Ex/Em: 355/460 nm).
  • Include inhibitor controls (e.g., Z-LLY-FMK) and calpain I positive controls to validate assay conditions .
  • Data normalization: Subtract background signals from vehicle-treated samples .

Q. How should calpain inhibitors be stored to maintain stability in long-term experiments?

  • Methodological Answer :

  • Store lyophilized peptides at -20°C in airtight containers with desiccants.
  • Avoid repeated freeze-thaw cycles for solubilized peptides; aliquot into single-use volumes.
  • Stability testing: Monitor degradation via HPLC after reconstitution, especially for aldehyde-containing inhibitors (e.g., calpeptin) .

Advanced Research Questions

Q. How can conflicting data on calpain inhibitor efficacy across studies be resolved?

  • Methodological Answer : Address discrepancies by:

  • Standardizing assay conditions : Ensure consistent Ca²⁺ concentrations (µ-calpain: 3–50 µM; m-calpain: 400–800 µM) .
  • Validating inhibitor specificity : Use calpain-null cell lines or siRNA knockdown to confirm on-target effects.
  • Cross-reactivity screening : Test inhibitors against cysteine proteases (e.g., cathepsins) using fluorogenic substrates .
  • Example: MG 132 may inhibit proteasomes; include proteasome activity assays to isolate calpain-specific effects .

Q. What strategies improve the specificity of calpain-targeting peptides in vivo?

  • Methodological Answer :

  • Structural mimicry : Design peptides based on calpastatin’s subdomain B, which binds calpain’s active site cleft. Stabilize α-helical motifs using rigid crosslinkers (e.g., dibromomaleimide) to enhance binding .
  • Cell-penetrating motifs : Conjugate inhibitors with membrane-translocating sequences (e.g., VALLP AVLLA LLAP) for intracellular delivery .
  • Activity-based probes (ABPs) : Develop irreversible probes (e.g., stabilized helical peptides with fluorophores) to visualize calpain activity in tissues .

Q. How can calpain inhibitors be optimized for neuroprotection in traumatic brain injury models?

  • Methodological Answer :

  • Dose optimization : Use pharmacokinetic profiling to balance blood-brain barrier penetration and systemic toxicity. For AK295, effective doses range from 1–10 mg/kg in rodent models .
  • Combination therapy : Pair calpain inhibitors (e.g., E-64-D) with autophagy modulators (e.g., pepstatin A) to reduce secondary damage .
  • Biomarker validation : Measure spectrin breakdown products (SBDPs) via Western blot to confirm calpain inhibition efficacy .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in calpain inhibition studies?

  • Methodological Answer :

  • Fit data to a four-parameter logistic curve (IC₅₀ calculation) using software like GraphPad Prism.
  • Include replicates (n ≥ 3) and report variability as SEM.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Q. How should researchers address calpain isoform redundancy in knockout models?

  • Methodological Answer :

  • Isoform-specific inhibitors : Utilize compounds like PD150606 (calpain-1 selective) versus calpain-2 inhibitors .
  • Genetic validation : Combine siRNA targeting µ-calpain (CAPN1) and m-calpain (CAPN2) with pharmacological inhibition.
  • Functional assays : Assess isoform-specific substrates (e.g., µ-calpain cleaves p35 to p25; m-calpain processes talin) .

Q. Tables for Key Parameters

Parameter Recommendation Reference
IC₅₀ for AK295 (calpain-1)0.8–1.2 µM (in vitro)
Effective [Ca²⁺] for µ-calpain3–50 µM
Stability of calpeptin≤24 hours post-reconstitution at 4°C
Calpastatin binding affinityKd = 10–100 nM (subdomain B)

Q. Key Citations

  • For peptide synthesis QC:
  • For isoform-specific assays:
  • For structural design:
  • For in vivo neuroprotection:

Eigenschaften

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C140H227N35O44S/c1-17-73(11)109(169-126(206)96(64-79-37-41-81(181)42-38-79)165-133(213)111(76(14)178)171-128(208)98(68-177)167-127(207)97(67-176)166-121(201)91(51-59-220-16)159-129(209)99-32-25-56-173(99)135(215)82(143)65-107(191)192)132(212)160-89(45-49-105(187)188)118(198)156-87(43-47-103(183)184)119(199)161-92(60-69(3)4)113(193)150-66-102(182)152-83(28-19-21-52-141)114(194)153-85(30-23-54-148-139(144)145)115(195)157-90(46-50-106(189)190)122(202)168-108(72(9)10)131(211)172-112(77(15)179)134(214)170-110(74(12)18-2)137(217)175-58-27-34-101(175)136(216)174-57-26-33-100(174)130(210)158-84(29-20-22-53-142)117(197)164-95(63-78-35-39-80(180)40-36-78)125(205)154-86(31-24-55-149-140(146)147)116(196)155-88(44-48-104(185)186)120(200)162-94(62-71(7)8)124(204)163-93(61-70(5)6)123(203)151-75(13)138(218)219/h35-42,69-77,82-101,108-112,176-181H,17-34,43-68,141-143H2,1-16H3,(H,150,193)(H,151,203)(H,152,182)(H,153,194)(H,154,205)(H,155,196)(H,156,198)(H,157,195)(H,158,210)(H,159,209)(H,160,212)(H,161,199)(H,162,200)(H,163,204)(H,164,197)(H,165,213)(H,166,201)(H,167,207)(H,168,202)(H,169,206)(H,170,214)(H,171,208)(H,172,211)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,218,219)(H4,144,145,148)(H4,146,147,149)/t73-,74-,75-,76+,77+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-,112-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPSVIJMEZNWGW-ULDLRERSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C140H227N35O44S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583222
Record name PUBCHEM_16157844
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3136.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128578-18-7
Record name PUBCHEM_16157844
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.